molecular formula C8H7F3N2O2 B1306098 (4-(Trifluoromethoxy)phenyl)urea CAS No. 82971-90-2

(4-(Trifluoromethoxy)phenyl)urea

カタログ番号 B1306098
CAS番号: 82971-90-2
分子量: 220.15 g/mol
InChIキー: LOSFVIMHTOMZKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-(Trifluoromethoxy)phenyl)urea” is a small molecule with the chemical formula C8H7F3N2O2 . It has a molecular weight of 220.15 . This compound is currently classified as experimental .


Synthesis Analysis

A series of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These compounds are promising as inhibitors of human soluble epoxide hydrolase .


Molecular Structure Analysis

The molecular structure of “(4-(Trifluoromethoxy)phenyl)urea” consists of a phenyl ring attached to a urea group and a trifluoromethoxy group . The InChI key for this compound is LOSFVIMHTOMZKT-UHFFFAOYSA-N .

科学的研究の応用

Inhibitor of Soluble Epoxide Hydrolase

The compound is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH) . For example, N - (1-propanoylpiperidin-4-yl)- N ′- [4- (trifluoro­methoxy)phenyl]urea ( 1770-TPPU) was among the first candidates for clinical trials of inhibitors of sEH . The inhibitory activity ( Ki) of 1770-TPPU was estimated at 0.91 nmol/L .

Etiotropic Therapy of Hypertonia, Tuberculosis, Renal Pathologies

The compound has been used in the clinical trials of a new sEH inhibitor containing a 4- (trifluoromethoxy)phenyl fragment, ( S )- N - [3-fluoro-4- (trifluoromethoxy)­phenyl]- N ′- [1- (2-methylbutanoyl)piperidin-4-yl]urea ( EC5026 ) . The activity of EC5026 was <0.05 nmol/L .

Studying Biological Processes Related to Aging

N - [4- (trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide ( A, Scheme 1) may be useful in studying biological processes related to aging .

Insecticide (or Zoocide)

2- {2- (4-Cy­ano­phenyl)-1- [3- (trifluoromethyl)phenyl]ethylidene}- N - [4- (trifluoromethoxy)phenyl]hydrazinecarboxamide ( B, metaflumizone, ProMeris; Scheme 1) is used as insecticide (or zoocide) , which acts by blocking potential-dependent sodium channels in injurious insects and rodents .

Antitumor Activity via Inhibition of Tyrosine Kinase

3- [ (Quinolin-4-ylmethyl)­amino]- N - [4- (trifluoromethoxy)phenyl]thiophene-2-carboxamide ( C, Scheme 1) showed antitumor activity via inhibition of tyrosine kinase .

Anodic Materials for Electrochromic Devices

The compound has been used in the synthesis of 4- (trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P (TTPP- co -DTC), and P (TTPP- co -DTP)) . These were synthesized electrochemically and their electrochromic behaviors were characterized . The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles (PSNS) decreases the HOMO and LUMO energy levels of PSNS . PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .

将来の方向性

The synthesized compounds containing a lipophilic 4-(trifluoromethoxy)phenyl fragment are promising as inhibitors of human soluble epoxide hydrolase . This suggests potential future directions in the development of new inhibitors for this enzyme. Additionally, compounds containing a 4-(trifluoromethoxy)phenyl group have shown potential in various areas, including studying biological processes related to aging, acting as insecticides, and exhibiting antitumor activity . These areas could also represent future directions for research and development involving “(4-(Trifluoromethoxy)phenyl)urea”.

特性

IUPAC Name

[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSFVIMHTOMZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896798
Record name (4-(Trifluoromethoxy)phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethoxy)phenyl)urea

CAS RN

82971-90-2
Record name (4-(Trifluoromethoxy)phenyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-(trifluoromethoxy)phenyl)urea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (4-(Trifluoromethoxy)phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(TRIFLUOROMETHOXY)PHENYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Trifluoromethoxy)phenyl)urea
Reactant of Route 2
Reactant of Route 2
(4-(Trifluoromethoxy)phenyl)urea
Reactant of Route 3
Reactant of Route 3
(4-(Trifluoromethoxy)phenyl)urea
Reactant of Route 4
Reactant of Route 4
(4-(Trifluoromethoxy)phenyl)urea
Reactant of Route 5
Reactant of Route 5
(4-(Trifluoromethoxy)phenyl)urea
Reactant of Route 6
Reactant of Route 6
(4-(Trifluoromethoxy)phenyl)urea

Q & A

Q1: What enzymes are known to be inhibited by compounds containing the (4-(trifluoromethoxy)phenyl)urea moiety?

A1: Research indicates that compounds containing the (4-(trifluoromethoxy)phenyl)urea moiety exhibit potent inhibition of soluble epoxide hydrolase (sEH) [, , , , , , , , , ]. Additionally, some derivatives have shown inhibitory activity against P2Y1 receptors [, ] and p38β kinase [].

Q2: What are the downstream effects of sEH inhibition by (4-(trifluoromethoxy)phenyl)urea derivatives?

A2: Inhibiting sEH with (4-(trifluoromethoxy)phenyl)urea derivatives leads to the stabilization of epoxyeicosatrienoic acids (EETs) [, , ]. EETs possess various beneficial effects, including anti-inflammatory, analgesic, and neuroprotective properties [, , , , ].

Q3: How does the inhibition of sEH by (4-(trifluoromethoxy)phenyl)urea containing compounds translate to potential therapeutic benefits?

A3: Preclinical studies suggest that sEH inhibition by (4-(trifluoromethoxy)phenyl)urea derivatives may hold therapeutic potential for various conditions, including:

  • Pain management: These compounds have shown efficacy in reducing inflammatory and neuropathic pain in animal models [, , , ].
  • Cardiovascular diseases: Studies have demonstrated their potential in alleviating hypertension, cardiac hypertrophy, and ischemia-reperfusion injury [, , , ].
  • Neurodegenerative disorders: Research suggests possible benefits in models of Alzheimer's disease by reducing tau hyperphosphorylation and amyloid toxicity [, , ].
  • Pulmonary hypertension: Studies indicate that sEH inhibition might not worsen or contribute to the development of pulmonary hypertension [].

Q4: How do structural modifications to the (4-(trifluoromethoxy)phenyl)urea scaffold influence its activity against sEH?

A4: Studies have demonstrated that modifications to the acyl group attached to the piperidine ring of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives can significantly impact pharmacokinetic properties and potency against sEH []. For instance, replacing the adamantyl group with a cyclopropyl group led to a significant improvement in potency, Cmax, and AUC [].

Q5: Are there structural modifications that enhance the selectivity of (4-(trifluoromethoxy)phenyl)urea derivatives for specific targets?

A5: While (4-(trifluoromethoxy)phenyl)urea derivatives display promising activity against sEH, research indicates that they can also interact with other targets like P2Y1 receptors [, ]. Structural modifications are crucial for achieving greater target selectivity. For example, incorporating specific bulky substituents into the molecule has led to the development of compounds with improved selectivity for P2Y1 receptors over sEH [, ].

Q6: How does the TMDD of (4-(trifluoromethoxy)phenyl)urea sEH inhibitors affect their dosing and efficacy?

A6: The TMDD observed with these inhibitors adds complexity to their pharmacokinetic profiles [, ]. Understanding the extent of target binding and its impact on drug exposure is crucial for optimizing dosing regimens and achieving sustained therapeutic efficacy.

Q7: Are there specific transporters involved in the distribution and elimination of (4-(trifluoromethoxy)phenyl)urea compounds?

A7: While specific transporters haven't been extensively characterized in the provided research, it is highly likely that drug transporters play a role in the absorption, distribution, and elimination of these compounds, as is common for many small molecules. Further research is necessary to elucidate the specific transporters involved.

Q8: What analytical techniques are commonly employed to characterize and quantify (4-(trifluoromethoxy)phenyl)urea compounds?

A8: Researchers utilize a combination of techniques for the analysis of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used to identify and quantify these compounds and their metabolites in biological matrices [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。